molecular formula C19H16ClNO5 B2447251 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate CAS No. 946238-16-0

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate

Cat. No.: B2447251
CAS No.: 946238-16-0
M. Wt: 373.79
InChI Key: IYQYSOMFSCIMPO-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is a complex organic compound that features an isoxazole ring, a chlorophenyl group, and a methoxyphenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, which forms the isoxazole ring. This reaction often employs nitrile oxides and dipolarophiles under specific conditions . The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the methoxyphenoxy acetate moiety can be attached via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often utilize eco-friendly reagents and conditions to ensure sustainability and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is unique due to its combination of an isoxazole ring, chlorophenyl group, and methoxyphenoxy acetate moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c1-23-16-4-2-3-5-17(16)24-12-19(22)25-11-15-10-18(26-21-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQYSOMFSCIMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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